molecular formula C7H16N2O2S B12834006 N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide

N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide

Cat. No.: B12834006
M. Wt: 192.28 g/mol
InChI Key: ASDVOCURHZMBMM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an azetidine ring

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,N-dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-7(4-8-5-7)6-12(10,11)9(2)3/h8H,4-6H2,1-3H3

InChI Key

ASDVOCURHZMBMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CS(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide typically involves the reaction of 3-methylazetidine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-methylazetidine, dimethylamine, methanesulfonyl chloride.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

    Procedure: 3-methylazetidine is first reacted with dimethylamine to form an intermediate, which is then treated with methanesulfonyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide: Similar in structure but with different substituents.

    3-methylazetidin-3-yl)methanol hydrochloride: Another azetidine derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of the azetidine ring and sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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